molecular formula C17H23NO2 B6013468 N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4-methoxybenzamide

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4-methoxybenzamide

Cat. No.: B6013468
M. Wt: 273.37 g/mol
InChI Key: ZLNGXDSSZSWVEP-UHFFFAOYSA-N
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Description

N-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)-4-methoxybenzamide is a synthetic organic compound featuring a norbornane (bicyclo[2.2.1]heptane) core fused with a 4-methoxybenzamide moiety. The bicyclo[2.2.1]heptane framework confers rigidity and stereochemical complexity, which are advantageous in medicinal chemistry for enhancing target selectivity and metabolic stability . The 4-methoxybenzamide group is a common pharmacophore in drug discovery, often contributing to hydrogen bonding interactions with biological targets.

Properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-11(16-10-12-3-4-14(16)9-12)18-17(19)13-5-7-15(20-2)8-6-13/h5-8,11-12,14,16H,3-4,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNGXDSSZSWVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325578
Record name N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196934
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

357388-10-4
Record name N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 1-{bicyclo[2.2.1]heptan-2-yl}ethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzamide derivatives.

    Reduction: Formation of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4-aminobenzamide.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Norbornane-Benzamide Derivatives

describes three norbornane-benzamide derivatives synthesized via iridium-catalyzed C–H activation:

N-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)-4-fluorobenzamide : 4-Fluoro substituent; 88% yield, HPLC purity >95%.

N-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)benzamide : Unsubstituted benzamide; 92% yield.

N-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)-4-(tert-butyl)benzamide : 4-tert-Butyl substituent; 93% yield.

Key Comparisons :

  • Substituent Effects : The 4-methoxy group in the target compound likely increases electron density on the aromatic ring compared to electron-withdrawing groups (e.g., 4-fluoro). This could enhance solubility or alter binding affinity in biological systems.
  • Synthetic Efficiency : The target compound’s synthesis would likely mirror these methods, with yields dependent on the reactivity of 4-methoxybenzoyl chloride.
  • Purity and Characterization : All analogs in achieved >95% HPLC purity, suggesting the target compound could attain similar standards with optimized protocols .

Prolinamide and Piperazine Derivatives

and report bicyclo[2.2.1]heptane-linked prolinamide-piperazine hybrids:

1-((Bicyclo[2.2.1]heptan-2-yl)acetyl)-N-{3-[4-((3-trifluoromethyl)phenyl)piperazin-1-yl]propyl}-L-prolinamide : 55% yield, 96% LC/MS purity.

1-((Bicyclo[2.2.1]heptan-2-yl)acetyl)-N-{4-[4-((3-trifluoromethyl)phenyl)piperazin-1-yl]butyl}-L-prolinamide : 59% yield, 91% LC/MS purity.

Key Comparisons :

  • Structural Complexity : These compounds incorporate additional functional groups (piperazine, trifluoromethylphenyl), which may enhance receptor binding but reduce synthetic yields (55–59% vs. 88–93% for simpler benzamides).

Benzamide Derivatives with Varied Substituents

N-(2-Hydroxy-1,1-dimethylethyl)-3-Methylbenzamide ()

  • Structure : Features a 3-methylbenzamide group and an N,O-bidentate directing group.
  • Synthesis: Produced via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, characterized by X-ray crystallography.
  • Application : Used in metal-catalyzed C–H functionalization, highlighting the versatility of benzamide derivatives in catalysis.

Comparison :

  • The target compound’s 4-methoxy group may offer similar directing effects in catalysis, though its electronic profile differs from 3-methyl substituents .

2-Amino-N-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)-3-Methylbenzamide ()

  • Structure: Closely related to the target compound but with 2-amino and 3-methyl groups on the benzamide ring.
  • This contrasts with the target compound’s 4-methoxy group, which enhances electron donation without steric bulk .

Data Tables

Table 1: Comparison of Norbornane-Linked Benzamides

Compound Name Substituent Yield (%) Purity (%) Key Feature Reference
This compound 4-OCH₃ N/A N/A Methoxy electron donation
N-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)-4-fluorobenzamide 4-F 88 >95 Electron-withdrawing group
N-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)-4-(tert-butyl)benzamide 4-C(CH₃)₃ 93 >95 Steric bulk
2-Amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-3-methylbenzamide 2-NH₂, 3-CH₃ N/A N/A Hydrogen bonding potential

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